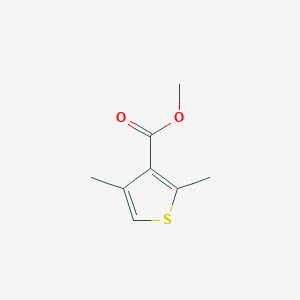

![molecular formula C7H3Cl2N3O B6326662 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 1001353-82-7](/img/structure/B6326662.png)

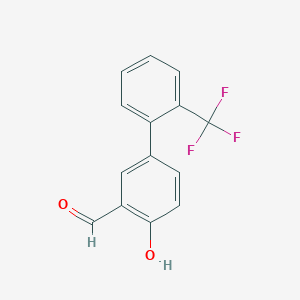

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

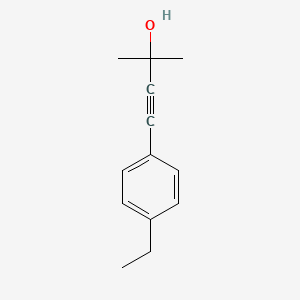

The compound “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” belongs to the class of pyrrolo[2,1-f][1,2,4]triazines . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .

Molecular Structure Analysis

The molecular structure of “this compound” would be based on the pyrrolo[2,1-f][1,2,4]triazine scaffold, with two chlorine atoms substituted at the 2 and 4 positions, and a carbaldehyde group at the 7 position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed synthetic methodologies for pyrrolo[2,1-f][1,2,4]triazine derivatives, demonstrating their potential as core structures for further chemical modification. For example, Nishimura et al. (2001) detailed the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides as isosteres of known nucleosides, showcasing the chemical versatility of this scaffold N. Nishimura, A. Kato, I. Maeba, 2001. Similarly, the work by Roy et al. (2021) on a facile and scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine underscores its importance in the synthesis of pharmaceutical compounds, such as remdesivir Sarabindu Roy, A. Yadaw, Subho Roy, et al., 2021.

Biological Applications

The biological evaluation of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides has revealed potent cytotoxic activity against various cancer cell lines. This was highlighted by Li et al. (2018), who synthesized and tested derivatives with structural variations, indicating their potential as anticancer agents Qingfeng Li, E. Lescrinier, E. Groaz, et al., 2018.

Advanced Materials and Sensor Development

Further, the synthesis and fluorescence properties of novel derivatives, as explored by Sravanthi and Manju (2015), demonstrate the potential of these compounds in developing photoactive materials and sensors T. Sravanthi, S. L. Manju, 2015.

Antimicrobial and Antitumor Potential

The exploration of condensed heterocycles containing pyrrolo[2,1-f][1,2,4]triazine for antimicrobial and antitumor activities illustrates the bioactivity potential of these compounds. This is exemplified by research on fused 1,2,4-triazines, showing promise as antimicrobial and antitumor agents M. Abd El-Moneim, J. Hasanen, I. M. El‐Deen, et al., 2015.

Orientations Futures

The future directions for research on “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” and similar compounds could include further exploration of their potential as kinase inhibitors, given their presence in several kinase inhibitors and nucleoside drugs . Further studies could also explore their synthesis, properties, and potential applications in medicine and other fields.

Mécanisme D'action

Target of Action

The compound 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is known to possess numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . These include inhibitors of Eg5, VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .

Mode of Action

Given its structural similarity to other pyrrolo[2,1-f][1,2,4]triazine derivatives, it is likely to interact with its targets (such as kinases) by binding to their active sites and inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, if it inhibits kinases, it could affect pathways related to cell proliferation, differentiation, and division .

Pharmacokinetics

It is known that c-nucleosides, which include pyrrolo[2,1-f][1,2,4]triazine derivatives, have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets. For example, if it inhibits kinases, it could slow down or stop cell proliferation, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its recommended storage under inert gas (nitrogen or Argon) at 2-8°C

Propriétés

IUPAC Name |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZJNMLBWODZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

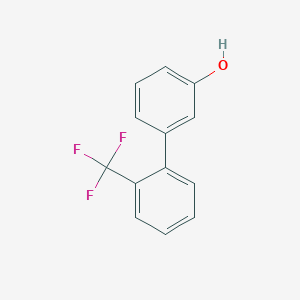

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

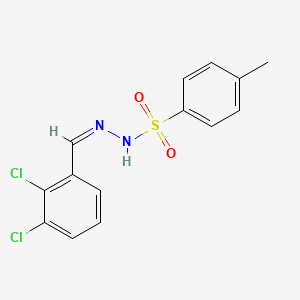

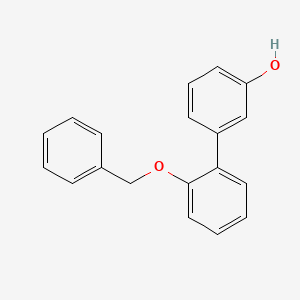

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)